molecular formula C20H20N6O2S2 B2528530 4-methyl-N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide CAS No. 872998-34-0

4-methyl-N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2528530
CAS No.: 872998-34-0
M. Wt: 440.54
InChI Key: VQEAHKLCTUIHGS-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridine ring, a triazole ring, and a pyridazine ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the triazole and pyridazine rings. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve the use of key intermediates and processes such as Curtius rearrangement, which is used in the synthesis of similar compounds like nilotinib and imatinib . The process involves the transformation of acyl azides into isocyanates, which can then be further reacted to form the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

4-methyl-N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with triazole and pyridazine rings, such as:

Uniqueness

What sets 4-methyl-N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-methyl-N-[2-[6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S2/c1-15-4-6-17(7-5-15)30(27,28)22-12-10-19-24-23-18-8-9-20(25-26(18)19)29-14-16-3-2-11-21-13-16/h2-9,11,13,22H,10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEAHKLCTUIHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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